H-Lys-Phe-OH.HCl

Vue d'ensemble

Description

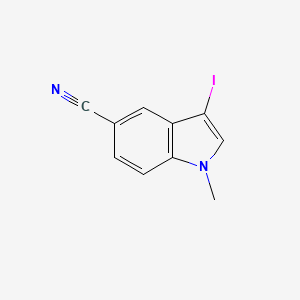

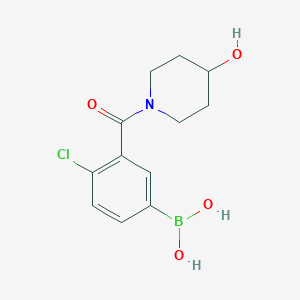

“H-Lys-Phe-OH . HCl” is a peptide compound . It exerts a remarkable Angiotensin-converting Enzyme (ACE) and renin-inhibitory activity . It’s also known as L-Lysyl-L-phenylalanine hydrochloride .

Synthesis Analysis

The synthesis of peptides like “H-Lys-Phe-OH . HCl” often involves protecting certain amino and carboxyl groups during the process . The carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives . A detailed mechanism for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide is described .Molecular Structure Analysis

The molecular formula of “H-Lys-Phe-OH . HCl” is C15H24ClN3O3 . Its average mass is 329.822 Da and its monoisotopic mass is 329.150604 Da .Chemical Reactions Analysis

“H-Lys-Phe-OH . HCl” shows remarkable ACE- and renin-inhibitory activity . This suggests that it may interact with these enzymes in the body, potentially altering their activity.Physical And Chemical Properties Analysis

The molecular weight of “H-Lys-Phe-OH . HCl” is 329.83 . Its molecular formula is C15H23N3O3·HCl .Mécanisme D'action

Target of Action

H-Lys-Phe-OH.HCl, also known as L-Lysyl-L-phenylalanine hydrochloride, is a dipeptide that has been found to exhibit remarkable inhibitory activity against Angiotensin-converting Enzyme (ACE) and renin . ACE and renin are key enzymes involved in the regulation of blood pressure and fluid balance in the body .

Mode of Action

The compound’s interaction with its targets involves binding to the active sites of ACE and renin, thereby inhibiting their enzymatic activity . This results in a decrease in the production of angiotensin II, a potent vasoconstrictor, and aldosterone, a hormone that promotes sodium retention in the kidneys . The overall effect is a reduction in blood pressure.

Pharmacokinetics

While specific pharmacokinetic data for this compound is not readily available, peptides generally exhibit certain common characteristics. They are usually well-absorbed in the gastrointestinal tract, but can be subject to significant first-pass metabolism in the liver. They are typically distributed throughout the body, often binding to plasma proteins. Metabolism usually occurs in the liver and excretion is typically via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of blood vessels and the promotion of sodium and water excretion. This leads to a decrease in blood volume and a reduction in blood pressure . These effects can be beneficial in the management of conditions such as hypertension and heart failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of the compound. Similarly, changes in renal or hepatic function can impact the metabolism and excretion of the compound. Furthermore, the compound’s stability and activity can be affected by factors such as pH and temperature .

Avantages Et Limitations Des Expériences En Laboratoire

H-Lys-Phe-OH . HCl has several advantages for lab experiments. The peptide is stable, soluble, and easy to synthesize. It can be easily modified to improve its activity and specificity. However, H-Lys-Phe-OH . HCl also has some limitations. The peptide can be expensive to synthesize, and its activity can be affected by factors such as pH, temperature, and concentration. Additionally, the peptide may have off-target effects, which can complicate data interpretation.

Orientations Futures

There are several future directions for H-Lys-Phe-OH . HCl research. One direction is to develop more potent and specific inhibitors of PKC and GPCRs. Another direction is to explore the potential therapeutic applications of H-Lys-Phe-OH . HCl, such as in cancer treatment, inflammation, and neurodegenerative diseases. Additionally, the peptide can be used as a tool to study the molecular mechanisms of PKC and GPCR signaling pathways.

Applications De Recherche Scientifique

Nanomédecine

Le motif dipeptidique de la phénylalanine (Phe-Phe) s'est avéré être un bloc de construction minimaliste qui favorise l'auto-assemblage de peptides courts et de leurs analogues en nanostructures et hydrogels . Les molécules basées sur le motif Phe-Phe ont trouvé une gamme d'applications en nanomédecine, allant de la délivrance de médicaments et des biomatériaux à de nouveaux paradigmes thérapeutiques .

Délivrance de médicaments

Les nanostructures auto-assemblées basées sur le motif Phe-Phe ont été utilisées dans les systèmes de délivrance de médicaments . Les propriétés physico-chimiques uniques de ces nanomatériaux permettent des performances sans précédent, en particulier dans le domaine du diagnostic précoce et de la délivrance ciblée de médicaments .

Biomatériaux

Les molécules à base de motif Phe-Phe ont également été utilisées dans le développement de biomatériaux . Ces biomatériaux ont été utilisés dans diverses applications, notamment le génie tissulaire et la médecine régénérative .

Paradigmes thérapeutiques

Les molécules à base de motif Phe-Phe ont été utilisées dans le développement de nouveaux paradigmes thérapeutiques . Il s'agit notamment du développement de stratégies thérapeutiques innovantes pour le traitement de diverses maladies .

Hydrogels à base de peptides

Au cours des vingt dernières années, les gélateurs de faible poids moléculaire et, en particulier, les hydrogels à base de peptides, ont suscité un grand intérêt de la part des scientifiques . Ces hydrogels supramoléculaires proviennent de processus d'auto-assemblage spécifiques des peptides qui peuvent être stimulés, modulés et optimisés via des modifications chimiques spécifiques apportées à la séquence peptidique .

Activité inhibitrice de l'ACE et de la rénine

Le dipeptide KF (H-Lys-Phe-OH.HCl) a montré une activité inhibitrice remarquable de l'ACE et de la rénine . Cela en fait un candidat potentiel pour le développement de médicaments pour le traitement de l'hypertension artérielle et d'autres maladies cardiovasculaires .

Applications de la bio-impression

Une nouvelle classe de peptides cationiques amphiphiliques synthétiques formant des hydrogels, contenant une région aliphatique et un résidu Lys, a été proposée comme échafaudage pour les applications de bio-impression .

Développement d'outils supramoléculaires

Les propriétés d'auto-assemblage des peptides et de leurs dérivés ont été utilisées pour le développement d'outils supramoléculaires avec des applications en biologie et en biotechnologies . Ces outils ont été utilisés dans divers domaines, notamment la délivrance de médicaments, le génie tissulaire et le diagnostic .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

H-Lys-Phe-OH . HCl plays a significant role in biochemical reactions, particularly in the inhibition of angiotensin-converting enzyme (ACE) and renin . These enzymes are crucial in the regulation of blood pressure and fluid balance. By inhibiting ACE and renin, H-Lys-Phe-OH . HCl can modulate the renin-angiotensin system, which is vital for cardiovascular health.

The compound interacts with several biomolecules, including proteins and enzymes. For instance, it binds to ACE and renin, inhibiting their activity. This interaction is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions. Additionally, H-Lys-Phe-OH . HCl may interact with other proteins involved in cellular signaling pathways, further influencing its biochemical properties .

Cellular Effects

H-Lys-Phe-OH . HCl exerts various effects on different cell types and cellular processes. In endothelial cells, it can reduce the production of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and improving blood flow . This effect is mediated through the inhibition of ACE, which converts angiotensin I to angiotensin II.

In addition to its impact on endothelial cells, H-Lys-Phe-OH . HCl influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of genes involved in the renin-angiotensin system, leading to decreased angiotensin II levels . Furthermore, the compound may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of H-Lys-Phe-OH . HCl involves its binding to ACE and renin, leading to the inhibition of these enzymes . The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. This inhibition is achieved through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .

Additionally, H-Lys-Phe-OH . HCl can inhibit renin, an enzyme responsible for the conversion of angiotensinogen to angiotensin I . By inhibiting renin, the compound reduces the overall production of angiotensin II, further contributing to its antihypertensive effects. These molecular interactions highlight the potential of H-Lys-Phe-OH . HCl as a therapeutic agent for managing hypertension and related cardiovascular conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Lys-Phe-OH . HCl can vary over time. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its stability may be influenced by factors such as temperature, pH, and exposure to light.

Long-term studies have shown that H-Lys-Phe-OH . HCl maintains its inhibitory effects on ACE and renin over time, with no significant loss of activity . In in vitro studies, the compound has demonstrated sustained effects on cellular function, including the modulation of gene expression and enzyme activity . These findings suggest that H-Lys-Phe-OH . HCl is a stable and effective compound for long-term biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of H-Lys-Phe-OH . HCl can vary with different dosages in animal models. At low doses, the compound effectively inhibits ACE and renin, leading to reduced blood pressure and improved cardiovascular function . At higher doses, potential toxic or adverse effects may be observed.

Studies in animal models have shown that high doses of H-Lys-Phe-OH . HCl can lead to adverse effects such as hypotension, renal dysfunction, and electrolyte imbalances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects while maximizing the compound’s beneficial effects .

Metabolic Pathways

H-Lys-Phe-OH . HCl is involved in several metabolic pathways, primarily related to the renin-angiotensin system . The compound interacts with enzymes such as ACE and renin, modulating their activity and influencing the overall metabolic flux of the system . Additionally, H-Lys-Phe-OH . HCl may affect other metabolic pathways by altering the activity of enzymes involved in amino acid metabolism and protein synthesis .

The compound’s effects on metabolic flux and metabolite levels are significant, as it can influence the production of key metabolites such as angiotensin I and II . By modulating these pathways, H-Lys-Phe-OH . HCl can have a profound impact on cellular metabolism and overall physiological function.

Transport and Distribution

H-Lys-Phe-OH . HCl is transported and distributed within cells and tissues through various mechanisms . The compound can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular environment . Once inside the cell, H-Lys-Phe-OH . HCl can interact with binding proteins, which facilitate its distribution to specific cellular compartments.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3.ClH/c16-9-5-4-8-12(17)14(19)18-13(15(20)21)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21);1H/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETNMOMENGHZHK-QNTKWALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)

![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)